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Cat. No.: B044299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 1-(2-
ethoxyethyl)-1-fluorocyclobutane. As this compound is not readily available in commercial

databases, this document outlines its predicted identifiers, estimated physicochemical

properties, and a detailed, proposed synthetic route. Furthermore, it explores the potential

applications of this molecule within the field of drug discovery, drawing upon the known

biological significance of its constituent structural motifs: the fluorocyclobutane core and the

ethoxyethyl side chain. This guide is intended to serve as a foundational resource for

researchers interested in the synthesis and evaluation of this and similar fluorinated carbocyclic

compounds.

Chemical Identifiers and Physicochemical
Properties
Due to the novelty of 1-(2-ethoxyethyl)-1-fluorocyclobutane, its identifiers and

physicochemical properties have been estimated using computational tools and comparison

with structurally analogous compounds.

Table 1: Predicted Identifiers for 1-(2-ethoxyethyl)-1-fluorocyclobutane
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Identifier Value

CAS Number Not Assigned

IUPAC Name 1-(2-ethoxyethyl)-1-fluorocyclobutane

Molecular Formula C₈H₁₅FO

Molecular Weight 146.20 g/mol

Canonical SMILES CCOCC1(F)CCC1

InChI
InChI=1S/C8H15FO/c1-2-10-6-5-8(9)3-4-7-

8/h2-7H2,1H3

InChIKey
Predicted: BZDYVFPPMDMECO-

UHFFFAOYSA-N

Table 2: Estimated Physicochemical Properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane
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Property Estimated Value Notes and Analog Data

Boiling Point 160-180 °C

Based on analogs such as

ethylcyclobutane (Boiling

Point: ~71 °C) and considering

the increase due to the

ethoxyethyl group and fluorine

atom.

Density 0.95 - 1.05 g/cm³

Estimated based on the

densities of similar acyclic

ethers and fluorinated

hydrocarbons.

LogP 1.5 - 2.5

Calculated using online

predictive tools. The ethoxy

group increases lipophilicity,

while the fluorine has a more

complex effect.

Solubility
Sparingly soluble in water;

Soluble in organic solvents.

Expected behavior for a small,

fluorinated ether.

Polar Surface Area ~20 Å²
Calculated using online

predictive tools.

Refractive Index ~1.41 - 1.43
Estimated based on related

cycloalkanes and ethers.

Proposed Synthetic Pathway and Experimental
Protocols
A plausible and efficient two-step synthetic route to 1-(2-ethoxyethyl)-1-fluorocyclobutane is

proposed, commencing from commercially available starting materials. The key steps involve a

Grignard reaction to construct the carbon skeleton and a subsequent deoxyfluorination of the

resulting tertiary alcohol.
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Logical Workflow for the Synthesis of 1-(2-
ethoxyethyl)-1-fluorocyclobutane

Step 1: Synthesis of Precursor Alcohol Step 2: Deoxyfluorination

Cyclobutanone

Grignard Reagent Formation
(in dry THF)

2-Bromoethoxyethane Magnesium Turnings

1-(2-ethoxyethyl)cyclobutan-1-ol

Grignard Addition

1-(2-ethoxyethyl)cyclobutan-1-ol

1-(2-ethoxyethyl)-1-fluorocyclobutane

Deoxyfluorination
(in dry DCM)

Deoxo-Fluor®
(Bis(2-methoxyethyl)aminosulfur trifluoride)

Purification
(Column Chromatography)

Final Product

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane.

Experimental Protocol
Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure is based on the well-established Grignard reaction with ketones.[1][2][3]

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium

turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of

2-bromoethoxyethane (1.1 eq) in anhydrous tetrahydrofuran (THF) to the magnesium
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turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the

initial exothermic reaction subsides, the mixture is stirred until most of the magnesium has

been consumed.

Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a

solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel,

maintaining the temperature below 10 °C.

Work-up: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a

saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl

ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to yield the crude 1-(2-

ethoxyethyl)cyclobutan-1-ol.

Purification: Purify the crude product by vacuum distillation or column chromatography on

silica gel to obtain the pure tertiary alcohol.

Step 2: Deoxyfluorination of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure utilizes a modern deoxyfluorinating agent, Deoxo-Fluor®, which is known to be

effective for tertiary alcohols.[4][5][6]

Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the purified 1-(2-

ethoxyethyl)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution

to -78 °C using a dry ice/acetone bath.

Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution.

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and

stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of

sodium bicarbonate. Extract the aqueous layer with DCM (3 x). Combine the organic layers,

wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a

gradient of hexane and ethyl acetate to yield the final product, 1-(2-ethoxyethyl)-1-
fluorocyclobutane.

Relevance in Drug Discovery and Medicinal
Chemistry
The unique combination of a fluorocyclobutane core and an ethoxyethyl side chain in 1-(2-
ethoxyethyl)-1-fluorocyclobutane suggests its potential as a valuable building block in drug

discovery.

Significance of the Fluorocyclobutane Moiety
The incorporation of a cyclobutane ring into drug candidates can confer several advantageous

properties.[7] The three-dimensional and puckered nature of the cyclobutane scaffold can

improve metabolic stability, reduce planarity, and allow for precise orientation of

pharmacophoric groups.[7]

The introduction of a fluorine atom can further enhance a molecule's pharmacokinetic and

physicochemical properties.[8] Fluorine's high electronegativity can modulate the acidity of

nearby functional groups, improve metabolic stability by blocking sites of oxidation, and

enhance binding affinity to target proteins.[8] In the context of a cyclobutane ring, fluorine

substitution can influence the ring's conformation and lipophilicity.[9][10]

Potential Role of the Ethoxyethyl Group
The ethoxyethyl group is a common motif in medicinal chemistry. Its ether linkage can act as a

hydrogen bond acceptor, potentially improving interactions with biological targets. The ethyl

group can provide a degree of lipophilicity, which can be crucial for membrane permeability and

oral bioavailability. The flexibility of the ethoxyethyl chain allows it to adopt various

conformations to fit into binding pockets.

Hypothetical Signaling Pathway Interaction
Given the properties of its constituent parts, 1-(2-ethoxyethyl)-1-fluorocyclobutane could

serve as a scaffold for molecules targeting enzymes or receptors with specific hydrophobic and

hydrogen-bonding pockets. For instance, it could be a fragment for designing inhibitors of
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kinases or proteases, where the fluorocyclobutane provides a rigid, metabolically stable

anchor, and the ethoxyethyl tail can be modified to optimize interactions within the binding site.

Hypothetical Drug-Target Interaction

Binding Interactions

1-(2-ethoxyethyl)-1-fluorocyclobutane Derivative

Enzyme Active Site

Binds to

Hydrophobic Pocket

Fluorocyclobutane Moiety

Hydrogen Bond Acceptor Site

Ethoxyethyl Ether Oxygen

Inhibition of Enzyme Activity

Leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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